3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride
Description
Chemical Structure and Properties 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic organic compound featuring a fused seven-membered ring system containing one oxygen (oxa) and one nitrogen (aza) heteroatom. The bicyclo[3.2.0] framework consists of a five-membered ring fused to a four-membered ring. Its molecular formula is C₅H₁₀ClNO with a molecular weight of 135.59 g/mol . The compound is typically stored under an inert atmosphere at 2–8°C due to its sensitivity to moisture and oxidation .
Synthesis
Key synthetic routes involve skeletal editing of strained olefin systems. For example, catalytic hydrogenation of epoxides derived from 2-azabicyclo[2.2.0]hex-5-ene yields the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold in 73% yield . This method highlights the compound’s accessibility via modern olefin functionalization strategies.
Properties
Molecular Formula |
C5H10ClNO |
|---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
3-oxa-6-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-7-3-5(4)6-1;/h4-6H,1-3H2;1H |
InChI Key |
DSTMERGGADFJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2N1.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The Kochi–Salomon reaction, originally developed for unactivated olefins, was adapted by Mansson and Burns to accommodate amine-containing substrates through in situ protonation with H₂SO₄. This modification enables the use of diallylamine as a starting material, circumventing the incompatibility of basic amines with traditional Cu(I) catalysts. The reaction proceeds via a photochemical [2+2] cycloaddition mechanism, forming the bicyclic core in aqueous medium (Figure 1A).
Critical Parameters:
-
Acid Concentration: 1 M H₂SO₄ ensures complete protonation of diallylamine, preventing catalyst poisoning.
-
Light Source: Broadband UV irradiation (254 nm) activates the Cu(II) catalyst, with reaction completion typically achieved within 24 hours.
-
Solvent System: Water serves as the primary solvent, enhancing reaction sustainability and simplifying purification.
Workup and Hydrochloride Formation
Post-reaction workup involves basification with NaOH (6 M) to pH >12, followed by Et₂O extraction (3 × 150 mL) to isolate the free base. Acidification with concentrated HCl (1.2 equiv.) precipitates the hydrochloride salt, which is subsequently purified via recrystallization from acetone (Figure 1B).
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 34% (2.34 g from 32.2 mmol diallylamine) | |
| Purity | >95% (by ¹H NMR) | |
| Key Solvent | H₂O (reaction), Et₂O/DCM (extraction) |
Challenges:
-
Aqueous Solubility: The hydrochloride salt exhibits high solubility in water, necessitating large solvent volumes for extraction.
-
Emulsion Formation: Chlorinated solvents (e.g., DCM) improve product solubility but complicate phase separation.
Enantioselective Synthesis via Palladium Catalysis
Catalytic Asymmetric Cyclization
EvitaChem’s approach employs a palladium-catalyzed cyclization of γ,δ-unsaturated amides to construct the bicyclic framework with high stereocontrol. The (1S,5R)-enantiomer is preferentially formed using a Josiphos-type ligand, achieving >90% enantiomeric excess (Table 2).
Reaction Conditions:
-
Catalyst System: Pd(OAc)₂ (5 mol%), (R)-Segphos ligand (6 mol%).
-
Temperature: 80°C in toluene, 12-hour reaction time.
-
Substrate Scope: Tolerates electron-withdrawing and donating groups on the amide nitrogen.
Enzymatic Resolution for Stereochemical Purity
Racemic mixtures obtained from non-chiral routes are resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (1R,5S)-enantiomer, allowing chromatographic separation of diastereomers (Table 3).
| Parameter | Value/Description | Source |
|---|---|---|
| Enantiomeric Excess | >99% after resolution | |
| Resolving Agent | Vinyl acetate (acyl donor) | |
| Productivity | 85% yield for (1S,5R)-enantiomer |
Advantages:
-
Scalability: Continuous flow systems enable kilogram-scale production.
-
Sustainability: Enzyme recyclability reduces waste generation.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride serves as a versatile building block in organic synthesis. Its bicyclic structure allows for the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces additional functional groups | Potassium permanganate |
| Reduction | Modifies existing functional groups | Lithium aluminum hydride |
| Substitution | Replaces atoms or groups | Various nucleophiles |
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of β-lactamases, which are enzymes that confer antibiotic resistance by degrading β-lactam antibiotics. This inhibition is crucial for enhancing the effectiveness of existing antibiotics.
Case Study: β-Lactamase Inhibition
A study demonstrated that derivatives of this compound showed potent inhibition against various classes of β-lactamases, suggesting its potential as a new class of antibiotic adjuvants that can restore the efficacy of β-lactam antibiotics against resistant strains .
Medicinal Applications
Potential Therapeutic Uses
The compound has been studied for its interactions with neuronal nicotinic acetylcholine receptors (nAChRs). Structure-activity relationship studies have shown that modifications to the bicyclic structure can enhance binding affinity and selectivity for specific nAChR subtypes, which may have implications for treating neurological conditions such as Alzheimer's disease and nicotine addiction .
| Compound Modification | Binding Affinity | Functional Activity |
|---|---|---|
| 6-Bromo substitution | Increased | Improved |
| 6-Chloro substitution | Increased | Improved |
Molecular Targeting
The compound's structural features facilitate its binding to important biological targets, leading to the inhibition of critical cellular functions such as cell wall synthesis in bacteria .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with similar bicyclic compounds.
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 2-Oxa-5-azabicyclo[2.2.1]heptane | Bicyclic with nitrogen and oxygen | 1.00 |
| 8-Oxa-3-azabicyclo[3.2.1]octane | Bicyclic with different ring size | 0.84 |
| ((2R,3R)-2-Methylmorpholin-3-yl)methanol | Morpholine derivative | 0.85 |
Mechanism of Action
The mechanism of action of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Comparisons
Key Differences
Ring System and Strain :
- The [3.2.0] system in 3-oxa-6-azabicyclo[3.2.0]heptane exhibits moderate ring strain compared to the more strained [2.2.1] system (e.g., (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl) . Strain influences reactivity and synthetic utility.
- The [3.1.1] system (e.g., 3-azabicyclo[3.1.1]heptan-6-one HCl) introduces a ketone group, altering polarity and hydrogen-bonding capacity .
Heteroatom Effects :
- Replacement of oxygen with sulfur (as in pivmecillinam) enhances antibacterial activity due to improved membrane penetration .
- Fluorination (e.g., trans-6,6-difluoro derivative) increases lipophilicity and metabolic stability .
Functional Groups :
- Boc-protected amines (e.g., 6-Boc-3,6-diazabicyclo[3.2.0]heptane) offer stability in acidic conditions, making them suitable for stepwise synthesis .
- Hydrochloride salts (common in all listed compounds) improve solubility in polar solvents, critical for pharmaceutical formulations .
Pharmacological Relevance
- Pivmecillinam’s [3.2.0] system with a thia substitution is FDA-approved for urinary tract infections, demonstrating the scaffold’s drugability .
- The 3-oxa-6-aza variant lacks clinical data but is widely used as a building block in medicinal chemistry due to its balanced polarity and rigid structure .
Biological Activity
3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential, supported by relevant research findings and data tables.
Chemical Structure and Properties
3-Oxa-6-azabicyclo[3.2.0]heptane features a unique bicyclic structure that contributes to its biological activity. The compound's structure allows for interactions with various biological targets, particularly in the central nervous system and microbial systems.
The biological activity of 3-Oxa-6-azabicyclo[3.2.0]heptane is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. Notably, it has shown affinity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the alpha4beta2 subtype, which is crucial for neurotransmission and cognitive functions .
Interaction with nAChRs
Research indicates that modifications on the bicyclic core can significantly affect binding affinities and agonist activities at nAChRs. For instance, substituents such as bromo or chloro groups enhance binding affinity, suggesting a structure-activity relationship (SAR) that is pivotal for drug design targeting nAChRs .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial strains. Its mechanism involves interference with bacterial DNA replication processes, making it a candidate for addressing antibiotic resistance issues .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown potential in enhancing cognitive functions and protecting neuronal cells from apoptosis through its action on nAChRs .
Study on Neuroprotection
In a study evaluating the neuroprotective effects of 3-Oxa-6-azabicyclo[3.2.0]heptane in an Alzheimer’s disease model, researchers found that administration led to improved memory retention and reduced levels of neurotoxic markers in the brain. The study highlighted the compound's potential as a therapeutic agent in neurodegenerative disorders.
Antimicrobial Efficacy
Another significant study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that 3-Oxa-6-azabicyclo[3.2.0]heptane exhibited strong inhibitory effects, suggesting its utility as a lead compound for developing new antibiotics .
Q & A
Q. What are the key synthetic routes for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via two primary routes:
- Epoxide/Aziridine Hydrogenation : Catalytic hydrogenation of epoxide or aziridine precursors (e.g., using Pd/C or Rh catalysts) yields the bicyclic scaffold with up to 73% efficiency. Reaction parameters like catalyst loading, solvent polarity, and hydrogen pressure critically impact stereoselectivity .
- Visible-Light-Driven [2+2] Cycloaddition : A photochemical method using maleimides and alkenes/alkynes under visible light (with a triplet sensitizer) achieves high regioselectivity and functional group tolerance. This method avoids harsh UV irradiation, reducing side reactions .
Key Considerations : Optimize reaction time, temperature, and reagent purity to mitigate byproducts. Validate purity via HPLC or NMR.
Q. How is the molecular structure of this compound characterized, and what are its conformational implications?
Methodological Answer:
- Structural Analysis : X-ray crystallography and DFT calculations reveal a strained bicyclic system with an oxygen atom at the 3-position and a nitrogen atom at the 6-position. The chair-like conformation stabilizes the ring system, influencing reactivity .
- Spectroscopic Techniques : Use H/C NMR to identify proton environments (e.g., deshielded protons near electronegative atoms) and IR spectroscopy to confirm NH/OH stretches. Compare with computational models (e.g., Gaussian) for validation .
Q. What analytical techniques are recommended for purity assessment and stability studies?
Methodological Answer:
- Purity : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) to detect impurities.
- Stability : Conduct accelerated degradation studies under varied pH, temperature, and humidity. Monitor via TLC or LC-MS. Store at 2–8°C in inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic methodologies be optimized to address contradictions in reported yields (e.g., 64% vs. 73%)?
Methodological Answer: Discrepancies arise from differences in:
- Catalyst Systems : Rhodium catalysts (e.g., Rh(PPh)Cl) may offer higher selectivity than palladium in hydrogenation reactions .
- Reagent Purity : Trace moisture in epoxide precursors can reduce yields. Use molecular sieves or anhydrous conditions .
- Light Source Wavelength : In photochemical syntheses, visible-light sensitizers (e.g., eosin Y) outperform UV lamps in minimizing side reactions .
Experimental Design : Perform controlled DOE (Design of Experiments) to isolate variables affecting yield.
Q. What strategies are effective for derivatizing this scaffold to enhance bioactivity (e.g., antiprotozoal applications)?
Methodological Answer:
- Functionalization : Introduce substituents at the nitrogen (e.g., alkylation) or oxygen (e.g., acyloxymethyl groups) to modulate lipophilicity and target engagement.
- Biological Testing : Screen derivatives against Plasmodium falciparum or Trypanosoma cruzi using in vitro assays (e.g., IC determination). Prioritize compounds with logP <3 and PSA <80 Ų for membrane permeability .
Q. How do environmental factors (pH, temperature) influence the compound’s stability and reactivity in biological systems?
Methodological Answer:
- pH Sensitivity : The compound undergoes hydrolysis under acidic conditions (pH <4) due to protonation of the nitrogen, destabilizing the bicyclic core. Use buffered solutions (pH 6–8) for in vitro studies .
- Thermal Stability : TGA/DSC analysis shows decomposition above 150°C. Avoid prolonged heating in synthetic workflows .
Q. What mechanistic insights explain the regioselectivity of [2+2] cycloaddition reactions involving this scaffold?
Methodological Answer:
- Triplet Energy Transfer : Visible-light sensitizers (e.g., thioxanthone) promote maleimide excitation to a triplet state, enabling selective bond formation with electron-deficient alkenes.
- Computational Modeling : DFT studies reveal that transition-state stabilization via H-bonding with the bicyclic nitrogen governs regioselectivity .
Q. How can computational modeling predict the bioactivity of derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cysteine proteases). Focus on hydrogen-bonding and π-stacking with the bicyclic core .
- QSAR Models : Train models on datasets of analogous bicyclic compounds to correlate substituent effects with bioactivity. Validate with in vitro data .
Q. What safety protocols are recommended given limited toxicity data?
Methodological Answer:
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation/contact due to potential irritancy.
- Waste Disposal : Neutralize with dilute HCl before incineration. Refer to GHS hazard codes (H315/H319) for guidance .
Data Contradictions and Resolutions
- Storage Conditions : recommends refrigeration, while suggests room temperature. Resolution: Stability varies with purity; anhydrous forms tolerate ambient storage, while hydrated forms require refrigeration .
- Synthetic Yields : Higher yields (73%) in hydrogenation vs. photochemical methods (64%). Resolution: Catalyst choice and precursor purity are critical; Rh catalysts improve efficiency in hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
